molecular formula C10H13FN2OS B4831726 1-(2-Fluorophenyl)-3-(2-methoxyethyl)thiourea

1-(2-Fluorophenyl)-3-(2-methoxyethyl)thiourea

Cat. No.: B4831726
M. Wt: 228.29 g/mol
InChI Key: IECYNAQWVCXTHX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-methoxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the fluorophenyl and methoxyethyl groups in this compound imparts unique chemical and physical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-methoxyethyl)thiourea typically involves the reaction of 2-fluoroaniline with 2-methoxyethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds as follows:

2-Fluoroaniline+2-Methoxyethyl isothiocyanateThis compound\text{2-Fluoroaniline} + \text{2-Methoxyethyl isothiocyanate} \rightarrow \text{this compound} 2-Fluoroaniline+2-Methoxyethyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-methoxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are usually conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-methoxyethyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: It is explored as a potential pesticide or herbicide, leveraging its ability to interfere with specific biochemical pathways in pests or weeds.

    Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the methoxyethyl group modulates its solubility and bioavailability. The thiourea moiety is crucial for the compound’s reactivity and ability to form stable complexes with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-(2-chloroethyl)thiourea
  • 1-(2-Fluorophenyl)-3-(2-hydroxyethyl)thiourea
  • 1-(2-Fluorophenyl)-3-(2-ethoxyethyl)thiourea

Uniqueness

1-(2-Fluorophenyl)-3-(2-methoxyethyl)thiourea is unique due to the presence of the methoxyethyl group, which imparts distinct solubility and reactivity characteristics compared to its analogs

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2OS/c1-14-7-6-12-10(15)13-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECYNAQWVCXTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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